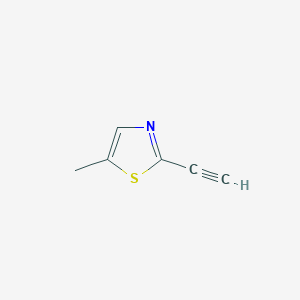
2-Ethynyl-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methylthiazole typically involves the reaction of appropriate thiazole derivatives with ethynylating agents. One common method is the reaction of 2-bromo-5-methylthiazole with acetylene in the presence of a palladium catalyst under mild conditions . This reaction proceeds via a cross-coupling mechanism, resulting in the formation of the ethynylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-ethyl-5-methylthiazole.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Ethynyl-5-methylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antitumor and antiviral agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Ethyl-5-methylthiazole
- 2-Bromo-5-methylthiazole
- 2-Amino-5-methylthiazole
Comparison: 2-Ethynyl-5-methylthiazole is unique due to its ethynyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This structural feature enhances its potential in various applications, particularly in drug design and synthesis of complex molecules .
Properties
Molecular Formula |
C6H5NS |
|---|---|
Molecular Weight |
123.18 g/mol |
IUPAC Name |
2-ethynyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H5NS/c1-3-6-7-4-5(2)8-6/h1,4H,2H3 |
InChI Key |
AEYSJPSGGDDHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


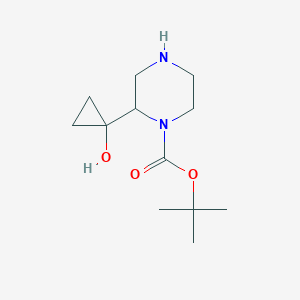
![7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B12981941.png)
![7-Methoxy-1-azaspiro[3.5]nonane](/img/structure/B12981954.png)


![4-Chloro-9-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12981974.png)
![Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B12981982.png)
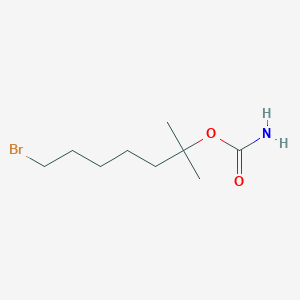
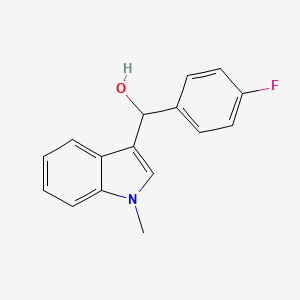

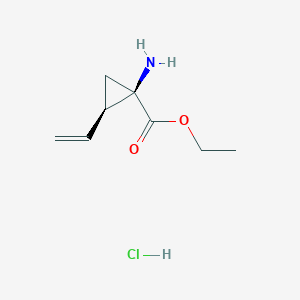
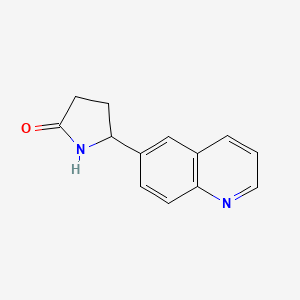
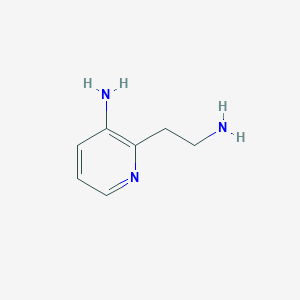
![3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B12982024.png)
